molecular formula C9H15NO2 B1293420 Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate CAS No. 28125-84-0

Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No. B1293420
CAS RN: 28125-84-0
M. Wt: 169.22 g/mol
InChI Key: UNARQANIGOBIHM-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound that belongs to the class of tetrahydropyridine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their use in various chemical reactions to synthesize other complex molecules.

Synthesis Analysis

The synthesis of tetrahydropyridine derivatives can be achieved through multicomponent reactions involving various starting materials. For instance, ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was synthesized from ethyl 3-aminocrotonate, phenyl isothiocyanates, and 2,2-dichloroacetyl chloride under mild conditions . Similarly, (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was synthesized using benzaldehyde, aniline, and ethylacetoacetate with a proline–Fe(III) complex catalyst . These methods demonstrate the versatility of synthesis approaches for tetrahydropyridine derivatives.

Molecular Structure Analysis

The molecular structures of these compounds are often elucidated using X-ray diffraction crystallography, which provides detailed information about the crystal packing and molecular conformation. For example, the crystal structure of the synthesized (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was determined, revealing a flat boat conformation of the tetrahydropyridine ring and various intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Tetrahydropyridine derivatives can undergo various chemical transformations to yield a wide array of products. For instance, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate reacted with different hydrazines to form tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . Additionally, ethyl 1-alkyl-1,4,5,6-tetrahydro-6-oxopyridine-3-carboxylates were synthesized through the reduction of N-2-nitroarylamidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyridine derivatives are characterized using various spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR. Density functional theory (DFT) calculations are also employed to predict molecular geometry, vibrational frequencies, and NMR chemical shifts, which are then compared with experimental data to validate the theoretical models . These analyses provide insights into the electronic structure and potential reactivity of the compounds.

Scientific Research Applications

Synthesis Processes

  • Phosphine-Catalyzed Annulation : Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate is used in phosphine-catalyzed [4 + 2] annulations, producing highly functionalized tetrahydropyridines with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

  • Crystal Structure Synthesis : This compound has been synthesized in the crystal structure of a particular derivative, demonstrating its applicability in complex organic synthesis and structure determination through X-ray diffraction studies (Sambyal, Bamezai, Razdan, & Gupta, 2011).

Catalysis and Reaction Optimization

  • Catalysis with Magnetic Nanoparticles : this compound derivatives are produced via a magnetically separable catalyst. This method offers advantages like excellent yields, short reaction times, and mild reaction conditions, highlighting the compound's role in improving reaction efficiency (Asadi et al., 2017).

Industrial Applications

  • Corrosion Inhibition : Derivatives of this compound demonstrate excellent corrosion inhibition properties for mild steel in acidic environments. This application is significant in industrial processes, particularly in metal preservation (Haque et al., 2018).

Textile Industry Applications

  • Dye Synthesis for Textiles : The compound is used in synthesizing disperse dyes for polyester fabrics, showcasing its role in the textile industry. These dyes exhibit good fastness properties and antimicrobial activities (Al-Etaibi et al., 2014).

properties

IUPAC Name

ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h5H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNARQANIGOBIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182404
Record name Arecaidine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28125-84-0
Record name Ethyl 1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28125-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arecaidine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028125840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arecaidine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Homoarecoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038321
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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